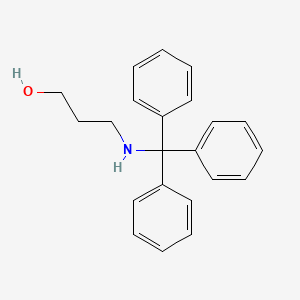

3-(Tritylamino)propan-1-ol

Vue d'ensemble

Description

“3-(Tritylamino)propan-1-ol” is a chemical compound with the molecular formula C22H23NO . It has a molecular weight of 317.43 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid in its physical form .

Synthesis Analysis

The synthesis of “3-(Tritylamino)propan-1-ol” involves a reaction with triethylamine in dichloromethane . The reaction yields a 66% yield .Molecular Structure Analysis

The InChI code for “3-(Tritylamino)propan-1-ol” is 1S/C22H23NO/c24-18-10-17-23-22 (19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23-24H,10,17-18H2 .Physical And Chemical Properties Analysis

“3-(Tritylamino)propan-1-ol” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique

Mechanism of Esterification

Research has investigated the mechanism of esterification of amino alcohols, including derivatives similar to 3-(Tritylamino)propan-1-ol, with N-acetylimidazole in acetonitrile. Studies suggest that these reactions proceed via an initial rate-determining intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate, highlighting the intricate reaction mechanisms these compounds can participate in A. Madder et al., 1997.

Antifungal Applications

1,2,3-Triazole derivatives, synthesized via copper-catalyzed azide-alkyne cycloaddition, have shown significant in vitro antifungal activity against various Candida strains. These findings indicate the potential of 3-(Tritylamino)propan-1-ol derivatives in developing new antifungal agents R. Lima-Neto et al., 2012.

Electrophosphorescent Diodes

Novel electron transport materials, including triazine derivatives, have been utilized in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). This research demonstrates the application of such compounds in the development of advanced electronic and photonic devices H. Inomata et al., 2004.

Synthesis and Biological Evaluation

A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized and evaluated for their antifungal properties, revealing high activity against Candida spp. strains. This underscores the therapeutic potential of these compounds in addressing fungal infections Armando Zambrano-Huerta et al., 2019.

Corrosion Inhibition

Tertiary amines derived from 1,3-di-amino-propan-2-ol have been synthesized and investigated for their performance in inhibiting carbon steel corrosion. The study highlights the application of such compounds in protecting metal surfaces from corrosive environments G. Gao et al., 2007.

Safety and Hazards

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Tritylamino)propan-1-ol . These factors include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Propriétés

IUPAC Name |

3-(tritylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c24-18-10-17-23-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23-24H,10,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKCEDPIGMNZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389364 | |

| Record name | 3-(Tritylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tritylamino)propan-1-ol | |

CAS RN |

89448-83-9 | |

| Record name | 3-(Tritylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)

![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)